N-[1-(6-fluoro-1,3-benzothiazol-2-yl)piperidin-3-yl]cyclopropanecarboxamide
Description
N-[1-(6-fluoro-1,3-benzothiazol-2-yl)piperidin-3-yl]cyclopropanecarboxamide is a synthetic compound that belongs to the class of benzothiazole derivatives. Benzothiazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This compound, in particular, has shown potential in various scientific research applications due to its unique chemical structure and properties.
Properties
Molecular Formula |
C16H18FN3OS |
|---|---|
Molecular Weight |
319.4 g/mol |
IUPAC Name |
N-[1-(6-fluoro-1,3-benzothiazol-2-yl)piperidin-3-yl]cyclopropanecarboxamide |
InChI |
InChI=1S/C16H18FN3OS/c17-11-5-6-13-14(8-11)22-16(19-13)20-7-1-2-12(9-20)18-15(21)10-3-4-10/h5-6,8,10,12H,1-4,7,9H2,(H,18,21) |
InChI Key |
BGHSGBKPOPTOJX-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CN(C1)C2=NC3=C(S2)C=C(C=C3)F)NC(=O)C4CC4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(6-fluoro-1,3-benzothiazol-2-yl)piperidin-3-yl]cyclopropanecarboxamide typically involves the following steps:
Formation of the Benzothiazole Ring: The benzothiazole ring is synthesized through the condensation of 2-aminobenzenethiol with aldehydes or ketones under acidic conditions.
Introduction of the Fluorine Atom: The fluorine atom is introduced using fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Piperidine Ring Formation: The piperidine ring is formed through a cyclization reaction involving piperidine derivatives.
Coupling with Cyclopropanecarboxamide: The final step involves coupling the benzothiazole-piperidine intermediate with cyclopropanecarboxamide using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
N-[1-(6-fluoro-1,3-benzothiazol-2-yl)piperidin-3-yl]cyclopropanecarboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Amines or thiols in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of reduced benzothiazole derivatives.
Substitution: Formation of substituted benzothiazole derivatives with various functional groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and antifungal properties.
Industry: Utilized in the development of new materials with specific properties, such as fluorescence and electroluminescence.
Mechanism of Action
The mechanism of action of N-[1-(6-fluoro-1,3-benzothiazol-2-yl)piperidin-3-yl]cyclopropanecarboxamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound targets enzymes and proteins involved in bacterial cell wall synthesis and metabolic pathways.
Pathways Involved: It inhibits key enzymes, leading to the disruption of bacterial cell wall integrity and metabolic processes, ultimately resulting in bacterial cell death.
Comparison with Similar Compounds
Similar Compounds
- N-[1-(4,6-difluoro-1,3-benzothiazol-2-yl)piperidin-3-yl]cyclopropanecarboxamide
- N-[1-(6-fluoro-1,3-benzothiazol-2-yl)piperidin-4-yl]cyclopropanecarboxamide
Uniqueness
N-[1-(6-fluoro-1,3-benzothiazol-2-yl)piperidin-3-yl]cyclopropanecarboxamide is unique due to its specific substitution pattern and the presence of the cyclopropanecarboxamide group, which imparts distinct chemical and biological properties compared to other benzothiazole derivatives.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
